Isoamyl propionate is derived from the esterification of propionic acid and isoamyl alcohol. It is categorized under esters, which are organic compounds formed by the reaction of an alcohol with an acid, typically with the elimination of water. The compound is also known by its synonym, propionic acid isoamyl ester, and is utilized primarily in the synthesis of flavors and fragrances due to its pleasant scent.
The synthesis of isoamyl propionate can be achieved through several methods:
Isoamyl propionate has a molecular structure characterized by an ester functional group () connecting an isoamyl group () to a propanoate moiety ().
Isoamyl propionate participates in various chemical reactions typical of esters:
The mechanism of action for isoamyl propionate primarily involves its role as a flavoring agent where it interacts with taste receptors, contributing to flavor profiles in food products. In terms of chemical reactions, the esterification mechanism involves nucleophilic attack by the alcohol on the carbonyl carbon of the carboxylic acid, leading to the formation of the tetrahedral intermediate followed by elimination of water.
Isoamyl propionate exhibits several notable physical and chemical properties:
These properties make isoamyl propionate suitable for various applications in food and fragrance industries.
Isoamyl propionate is widely used across different sectors:
Isoamyl propionate (CAS 105-68-0) is an organic ester with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol. Its systematic IUPAC name is 3-methylbutyl propanoate, reflecting its structural components: a propionic acid moiety esterified with isoamyl alcohol (3-methyl-1-butanol). The compound features a branched alkyl chain from the isoamyl group, which significantly influences its physical and chemical properties [2] [7] [10]. The ester functional group (-COO-) is the primary reactive site, while the hydrocarbon branches contribute to its hydrophobic character [9] [10].
Table 1: Fundamental Physicochemical Properties of Isoamyl Propionate
Property | Value | Measurement Conditions |
---|---|---|
Boiling Point | 156–161°C | Lit. [2] [3] |
Density | 0.869 g/mL | 20°C [2] [8] |
Refractive Index | 1.405–1.409 | n20/D [2] [5] |
Vapor Pressure | 13.33 hPa | 51.27°C [3] |
Flash Point | 46–48°C | Closed cup [8] |
Water Solubility | 194.5 mg/L | 25°C [3] [9] |
LogP | 3.365 | 25°C [3] |
Spectroscopic identifiers include the SMILES string CCC(=O)OCCC(C)C
and InChIKey XAOGXQMKWQFZEM-UHFFFAOYSA-N
, which are essential for computational and analytical characterization [7] [10]. The compound presents as a colorless liquid with a characteristic fruity aroma, and its structure confers moderate volatility and low miscibility with water, aligning with typical ester behavior [2] [9].
Isoamyl propionate gained industrial prominence in the early 20th century as a byproduct valorization strategy in the bioethanol industry. Fusel oil, a mixture of alcohols generated during ethanol distillation (1–11 liters per 1000 liters of ethanol), contains 41–85% isoamyl alcohol. This resource provided an economical feedstock for synthesizing higher-value esters like isoamyl propionate [6]. The compound’s regulatory status as GRAS (Generally Recognized As Safe) under FEMA 2082 and FDA 21 CFR 172.515 solidified its role in food applications [3] [4].
Industrial synthesis typically employs acid-catalyzed esterification, where propionic acid reacts with isoamyl alcohol, producing water as a byproduct. This reaction is equilibrium-limited, prompting the development of advanced separation techniques like reactive distillation to improve yields [6]. The compound’s designation as "Natural" by regulatory bodies requires derivation from botanical or fermentative sources, adhering to standards like Kosher and FCC (Food Chemicals Codex) [2] [5].
Isoamyl propionate is primarily valued for its organoleptic properties, imparting sweet, fruity notes reminiscent of banana, pineapple, and pear. This profile makes it indispensable in flavor formulations for baked goods, beverages, and confectionery [2] [4] [9]. In perfumery, it contributes to tropical and fruity accords in cosmetics and personal care products [2] [5].
Table 2: Organoleptic Profile and Flavor/Fragrance Applications
Characteristic | Description | Application Example |
---|---|---|
Aroma at 100% | Sweet, fruity, banana, ripe tropical | Food flavorings (FEMA 2082) |
Odor Threshold | Not detected | Perfumes, body lotions |
Flavor Type | Fruity (tropical) | Beverages, ice cream |
Regulatory Status | GRAS, FCC, Kosher | Global food and cosmetic products |
Beyond sensory applications, isoamyl propionate functions as a green solvent in coatings, adhesives, and ink formulations due to its favorable evaporation rate and solvency power [2] [5]. In pharmaceuticals, it acts as an excipient to enhance drug solubility and stability [2]. Recent innovations explore its use in bio-based plasticizers and extraction processes for natural products, leveraging its low toxicity (LD₅₀ >5000 mg/kg orally in rats) and biodegradability [5] [8] [9].
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